molecular formula C8H6N2O3 B1339836 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one CAS No. 903891-95-2

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

Cat. No. B1339836
M. Wt: 178.14 g/mol
InChI Key: KMOBWALLLLBKRU-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a compound that falls within the chemical class of oxazines, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a six-membered ring structure. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazins can be achieved through a one-pot procedure that is both atom-efficient and environmentally friendly. This method starts with N-(2-hydroxylaryl)enaminones and involves a PIDA-mediated intramolecular trapping of the iminoenol tautomer, followed by an Et3N-promoted aerobic oxidative ring construction. Notably, molecular oxygen from the air is utilized as the oxygen source for the hydroxyl group in the final product, and the reaction proceeds smoothly at room temperature under an air atmosphere without the need for metal catalysts .

Molecular Structure Analysis

The molecular structure of related oxazinone compounds has been elucidated through X-ray analysis. For instance, the structure of 2,3-dihydro-2-(2-hydroxyphenylimino)-4-methylthiazoles, which share a similar oxazinone core, has been confirmed, providing insights into the stereochemistry of these molecules . The conformation of the oxazinone ring in certain derivatives has been observed to predominantly attain a single half-chair conformation, which could have implications for the reactivity and properties of 3-(hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one .

Chemical Reactions Analysis

The oxazinone ring system is versatile and can undergo various chemical transformations. For example, the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines can lead to the formation of 1,2-oxazines and 1,2-benzoxazines. These transformations are typically initiated by cyclization reactions and can involve intermediates such as oxazinium salts, which act as electrophiles in subsequent reactions . The reactivity of these compounds can be further manipulated through the use of different reagents and conditions, leading to a wide array of potential derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazins and their derivatives are influenced by their molecular structure. The presence of the hydroxyl and imino groups, as well as the conformation of the oxazinone ring, can affect properties such as solubility, boiling and melting points, and reactivity. The stereochemistry of the oxazinone ring, as observed in related compounds, suggests that these molecules may exhibit chiral properties, which could be exploited in the development of enantioselective syntheses and reactions . The environmental conditions under which these compounds are synthesized, such as the use of air as an oxidant, also contribute to their green chemistry profile .

Scientific Research Applications

  • Porphyrin-based Covalent Organic Frameworks (COFs) : These are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds. They are characterized by structural order, high crystallinity, and large specific surface area. The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .

  • d-neighbor equivalence : This is a concept used in the field of data structures and algorithms. It has been applied to design efficient algorithms for several problems with a global constraint (acyclicity or connectivity) such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .

  • Porphyrin-based Covalent Organic Frameworks (COFs) : These are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds. They are characterized by structural order, high crystallinity, and large specific surface area. The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .

  • d-neighbor equivalence : This is a concept used in the field of data structures and algorithms. It has been applied to design efficient algorithms for several problems with a global constraint (acyclicity or connectivity) such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .

properties

IUPAC Name

3-(hydroxyamino)-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOBWALLLLBKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=O)O2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470703
Record name 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

CAS RN

903891-95-2
Record name 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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